2-(1,4-Oxazepan-4-yl)ethan-1-amine

Dopamine D4 receptor Antipsychotic drug discovery 3D-QSAR

2-(1,4-Oxazepan-4-yl)ethan-1-amine is a heterocyclic primary amine building block comprising a saturated seven-membered 1,4-oxazepane ring N-substituted with an ethan-1-amine side chain. The molecule has the molecular formula C₇H₁₆N₂O, a molecular weight of 144.21 g/mol, and is supplied as a liquid (purity typically ≥95%) requiring storage at 2–4 °C.

Molecular Formula C7H16N2O
Molecular Weight 144.21 g/mol
CAS No. 878155-50-1
Cat. No. B1426502
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1,4-Oxazepan-4-yl)ethan-1-amine
CAS878155-50-1
Molecular FormulaC7H16N2O
Molecular Weight144.21 g/mol
Structural Identifiers
SMILESC1CN(CCOC1)CCN
InChIInChI=1S/C7H16N2O/c8-2-4-9-3-1-6-10-7-5-9/h1-8H2
InChIKeyOKIPJNZTHGXISP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(1,4-Oxazepan-4-yl)ethan-1-amine (CAS 878155-50-1) – Core Structural Identity and Procurement-Relevant Profile


2-(1,4-Oxazepan-4-yl)ethan-1-amine is a heterocyclic primary amine building block comprising a saturated seven-membered 1,4-oxazepane ring N-substituted with an ethan-1-amine side chain [1]. The molecule has the molecular formula C₇H₁₆N₂O, a molecular weight of 144.21 g/mol, and is supplied as a liquid (purity typically ≥95%) requiring storage at 2–4 °C [1]. The 1,4-oxazepane scaffold is recognized in medicinal chemistry as a conformationally flexible, three-dimensional heterocycle that is structurally intermediate between morpholine (6-membered N,O) and 1,4-diazepane (7-membered N,N) rings, offering a distinct hydrogen-bonding and spatial profile for lead optimization and fragment-based drug discovery [2][3].

Why 2-(1,4-Oxazepan-4-yl)ethan-1-amine Cannot Be Replaced by Morpholine or Piperazine Ethylamine Analogs Without Quantitative Consequence


Superficial structural similarity between 2-(1,4-oxazepan-4-yl)ethan-1-amine and its closest six-membered analogs—4-(2-aminoethyl)morpholine and 2-(piperazin-1-yl)ethan-1-amine—frequently leads to inappropriate generic substitution in medicinal chemistry campaigns. However, the seven-membered 1,4-oxazepane ring introduces a fundamentally different conformational ensemble, ring-puckering energetics, and spatial orientation of the ethanamine side chain relative to the heteroatoms [1]. In a direct comparative study of 2,4-disubstituted morpholine and 1,4-oxazepane derivatives as dopamine D₄ receptor ligands, the ring size was explicitly identified as a critical determinant of binding affinity, with the larger oxazepane ring enabling distinct interactions that cannot be recapitulated by the morpholine scaffold [2]. Furthermore, substituting the ring oxygen for a second nitrogen (piperazine) alters both the hydrogen-bond donor count (from 1 to 2) and the computed logP by approximately 0.6 units, shifting the physicochemical profile outside the optimal range for a given structure–activity relationship (SAR) series [3][4].

Quantitative Differentiation Evidence for 2-(1,4-Oxazepan-4-yl)ethan-1-amine Versus Closest Heterocyclic Ethylamine Comparators


Seven-Membered Ring vs. Six-Membered Morpholine: Dopamine D₄ Receptor Affinity Modulation by Ring Size

In a systematic study of 2,4-disubstituted morpholine and 1,4-oxazepane derivatives as dopamine D₄ receptor ligands, the ring size was shown to be an independent determinant of binding affinity. 3D-QSAR analysis using GRID/GOLPE methodology identified that the spatial region occupied by the heterocyclic ring—specifically the larger volume of the 1,4-oxazepane versus morpholine—directly influenced the affinity. The authors concluded that 'the size of the morpholine or 1,4-oxazepane ring seems to be important for affinity,' establishing that the seven-membered oxazepane scaffold is not interchangeable with the six-membered morpholine for this target class [1].

Dopamine D4 receptor Antipsychotic drug discovery 3D-QSAR

Glycosidase Inhibition: Morpholine Derivatives Outperform Oxazepane Analogs, Demonstrating Scaffold-Dependent Activity

A library of N-substituted morpholines and N-substituted 1,4-oxazepanes was evaluated against a broad panel of glycosidase enzymes. The study demonstrated that N-substituted morpholines consistently displayed superior inhibitory profiles compared to any of the N-substituted oxazepanes, with IC₅₀ values for active oxazepane derivatives in the range of 55.1–88.6 μM against specific glycosidases [1]. This direct head-to-head comparison quantitatively establishes that the morpholine and oxazepane scaffolds are not functionally equivalent, and the choice between them must be empirically determined for each target class.

Glycosidase inhibition Carbohydrate mimics Scaffold comparison

Computed Physicochemical Property Differentiation: LogP, Hydrogen-Bond Donor Count, and Molecular Weight vs. Piperazine and Thiomorpholine Analogs

Computed physicochemical descriptors from PubChem reveal distinct property profiles that differentiate 2-(1,4-oxazepan-4-yl)ethan-1-amine from its closest analogs. The target compound exhibits XLogP3 = −0.7, which is intermediate between the more hydrophilic 2-(piperazin-1-yl)ethan-1-amine (XLogP3 = −1.3) and the more lipophilic 2-(thiomorpholin-4-yl)ethan-1-amine (XLogP3 = −0.3) [1][2][3]. Critically, the oxazepane compound has one hydrogen-bond donor (the primary amine), whereas the piperazine analog has two HBDs (primary amine plus secondary ring NH), a difference that can fundamentally alter pharmacokinetic partitioning and off-target binding [2]. The topological polar surface area (TPSA) of the oxazepane compound (38.5 Ų) is identical to the morpholine analog but lower than the thiomorpholine analog (54.6 Ų), indicating that ring-oxygen versus ring-sulfur substitution modulates polarity without altering TPSA relative to the six-membered oxygen heterocycle [1][3].

Physicochemical properties Drug-likeness Lead optimization

Scaffold Utility in Monoamine Reuptake Inhibitor Drug Discovery: 1,4-Oxazepane as a Privileged Pharmacophore for CNS Indications

The 1,4-oxazepane scaffold has been specifically claimed and developed as a core pharmacophore in monoamine reuptake inhibitor programs. Takeda Pharmaceutical Company's patent family (US2013/0267494) covers 1,4-oxazepane derivatives as compounds possessing superior monoamine reuptake inhibitory activity, targeting depression, anxiety, ADHD, and stress urinary incontinence [1]. A peripherally selective noradrenaline reuptake inhibitor featuring a chiral 6,7-trans-disubstituted-1,4-oxazepane scaffold was advanced to practical synthesis at multi-kilogram scale, demonstrating that the oxazepane ring is not merely a theoretical scaffold but a development-quality pharmacophore capable of supporting an entire drug candidate program [2]. The ethan-1-amine side chain of the target compound provides the primary amine handle necessary for subsequent N-functionalization to access this pharmacophore space.

Monoamine reuptake inhibition CNS drug discovery Noradrenaline reuptake inhibitor

Seven-Membered Ring Conformational Flexibility: Enhanced 3D Character for Fragment-Based Drug Discovery vs. Flatter Six-Membered Heterocycles

The 1,4-oxazepane ring, as a saturated seven-membered heterocycle, populates multiple low-energy conformations including chair, twist-chair, and boat families, providing greater three-dimensional character than the predominantly chair-conformation morpholine ring [1]. Recent methodology development specifically targets 1,4-oxazepanes as 'useful 3D-scaffolds for compound library assembly' that are 'virtually unexplored in drug discovery,' underscoring that the oxazepane ring offers underexploited regions of chemical space relative to the extensively used morpholine scaffold [2]. This enhanced conformational flexibility can improve fragment screening hit rates and enable access to binding pockets inaccessible to more rigid six-membered heterocycles.

Conformational analysis 3D scaffold Fragment-based drug discovery

Procurement-Guiding Application Scenarios for 2-(1,4-Oxazepan-4-yl)ethan-1-amine Based on Quantitative Differentiation Evidence


CNS Lead Optimization Requiring a 1,4-Oxazepane Pharmacophore for Monoamine Transporter Targets

For discovery programs targeting serotonin, norepinephrine, or dopamine transporters, 2-(1,4-oxazepan-4-yl)ethan-1-amine provides the direct synthetic entry point to the 1,4-oxazepane scaffold claimed in Takeda's monoamine reuptake inhibitor patent family [1]. The ethanamine side chain enables rapid N-derivatization to explore SAR around the terminal amine, while the seven-membered oxazepane ring delivers the ring-size-dependent conformational and electronic properties that differentiate it from morpholine-based analogs [2]. The Takeda patent explicitly establishes the superiority of oxazepane derivatives for these indications, making this building block the preferred starting material over morpholine or piperazine ethylamines for CNS reuptake inhibitor programs [1].

Fragment-Based Screening Library Design Requiring Three-Dimensional, sp³-Rich Building Blocks

The 1,4-oxazepane ring has been identified as a 'useful 3D-scaffold for compound library assembly' that is 'virtually unexplored in drug discovery,' offering access to underrepresented regions of chemical space [1]. 2-(1,4-Oxazepan-4-yl)ethan-1-amine's computed logP of −0.7 positions it in a favorable polarity range for fragment screening, while its molecular weight (144.21 Da) is compatible with fragment library design guidelines (MW < 300 Da) [2]. The primary amine handle enables straightforward coupling to diverse carboxylic acid or aldehyde partners, making it an ideal anchor fragment for library synthesis [2].

Scaffold-Hopping Studies Comparing Seven-Membered vs. Six-Membered Heterocyclic Ethylamines

When conducting systematic scaffold-hopping exercises to explore the impact of ring size on target affinity and selectivity, 2-(1,4-oxazepan-4-yl)ethan-1-amine enables a direct, controlled comparison against 4-(2-aminoethyl)morpholine (six-membered O,N), 2-(piperazin-1-yl)ethan-1-amine (six-membered N,N), and 2-(thiomorpholin-4-yl)ethan-1-amine (six-membered S,N) [1][2]. The quantitative differences in computed logP (Δ up to 0.6 log units), hydrogen-bond donor count (1 vs. 2 for piperazine analog), and TPSA (Δ up to 16.1 Ų vs. thiomorpholine) allow for deconvolution of steric, electronic, and lipophilicity contributions to biological activity [1][2]. The precedent from Audouze et al. (2004), where ring size was explicitly shown to modulate dopamine D₄ receptor affinity, validates the value of including the oxazepane scaffold in such comparative SAR tables [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(1,4-Oxazepan-4-yl)ethan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.